Milameline hydrochloride
Overview
Description
Milameline hydrochloride is a muscarinic acetylcholine receptor agonist that was initially developed for the treatment of Alzheimer’s disease. It is a non-selective partial agonist with cognition-enhancing properties. Despite its potential, clinical trials did not yield the desired results, leading to its discontinuation .
Mechanism of Action
Target of Action
Milameline hydrochloride is a non-selective muscarinic acetylcholine receptor partial agonist . It displays roughly equal affinity at all receptor subtypes . The primary targets of Milameline are the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the nervous system, affecting various functions such as heart rate, smooth muscle contraction, and cognitive functions.
Mode of Action
As a partial agonist, Milameline interacts with its targets, the mAChRs, by binding to these receptors and partially activating them . This interaction results in the modulation of the cholinergic system, which is involved in learning and memory .
Biochemical Pathways
The primary biochemical pathways affected by Milameline involve the neuroactive ligand-receptor interaction and the cholinergic synapse . By acting as a partial agonist at the mAChRs, Milameline can modulate these pathways, affecting the downstream effects related to cognition and memory.
Pharmacokinetics
As a small molecule drug , it is expected to have good bioavailability and to be metabolized and excreted by the body’s standard mechanisms for small molecules.
Result of Action
The molecular and cellular effects of Milameline’s action primarily involve the enhancement of cognition. It has been shown to reverse spatial memory deficits in rats . In humans, the effects of Milameline were most apparent in the frontal regions, basal ganglia, and thalamus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These could include the physiological state of the individual, the presence of other drugs, and individual genetic factors affecting drug metabolism.
Biochemical Analysis
Biochemical Properties
Milameline hydrochloride interacts with muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various cellular functions . As an agonist, this compound binds to these receptors, triggering a series of biochemical reactions that can influence cognition .
Cellular Effects
In the cellular context, this compound’s activation of muscarinic receptors can influence various cellular processes. It can impact cell signaling pathways, potentially influencing gene expression and cellular metabolism
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with muscarinic acetylcholine receptors . As an agonist, it binds to these receptors, potentially leading to changes in gene expression and influencing cellular function .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not extensively documented, it has been used in studies involving mice
Metabolic Pathways
Given its role as a muscarinic receptor agonist, it may interact with enzymes or cofactors involved in these pathways
Transport and Distribution
It is likely that its distribution is influenced by its interaction with muscarinic receptors
Subcellular Localization
Given its role as a muscarinic receptor agonist, it may be localized to areas of the cell where these receptors are present
Preparation Methods
Milameline hydrochloride can be synthesized through several related methods. One common synthetic route involves the reaction of 1-methyl-1,2,3,6-tetrahydropyridine-3-carbaldehyde with methoxyamine in the presence of triethylamine in dimethylformamide (DMF)
Chemical Reactions Analysis
Milameline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions: Typical reagents include methoxyamine, triethylamine, and DMF for synthesis. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The primary product of these reactions is this compound itself, with potential side products depending on the specific reaction conditions.
Scientific Research Applications
Chemistry: It serves as a model compound for studying muscarinic receptor agonists and their interactions.
Biology: Research has focused on its effects on the cholinergic system, particularly in relation to memory and learning.
Comparison with Similar Compounds
Milameline hydrochloride is compared with other muscarinic receptor agonists such as:
These compounds share similar mechanisms of action but differ in their selectivity and efficacy at various muscarinic receptor subtypes. This compound is unique in its non-selective partial agonist properties, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
(E)-N-methoxy-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)methanimine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-10-5-3-4-8(7-10)6-9-11-2;/h4,6H,3,5,7H2,1-2H3;1H/b9-6+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBMRZODPLSRKR-MLBSPLJJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C=NOC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC=C(C1)/C=N/OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139886-04-7 | |
Record name | 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-methyl-, O-methyloxime, monohydrochloride, (E)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=139886-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Milameline Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139886047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MILAMELINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W867E71LPD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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